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Compound of Interest

Compound Name: R0O9021

Cat. No.: B15578818

RO9021: A Tale of Two Kinase Inhibitors

The designation RO9021 has been attributed to two distinct molecular entities, each with a
unique chemical structure and biological target. One, a potential therapeutic agent against
Mycobacterium tuberculosis, inhibits the protein kinase G (PknG). The other is a potent and
selective inhibitor of spleen tyrosine kinase (SYK), a key player in immune signaling. This
technical guide provides an in-depth overview of the chemical structure, properties, and
biological activities of both compounds, presenting a clear distinction between these two
important research molecules.

Part 1: RO9021 (CHEMBL3237561) - A PknG Inhibitor
for Tuberculosis Research

Identified through a pharmacophore-based virtual screening, this iteration of RO9021 has
emerged as a promising inhibitor of Mycobacterium tuberculosis PknG, a serine/threonine
protein kinase essential for the survival of the bacterium within host macrophages.[1][2][3][4][5]

Chemical Structure and Properties

While a definitive IUPAC name and graphical structure for the PknG inhibitor RO9021
(CHEMBL3237561) are not readily available in the provided search results, its identification is
consistently linked to the ChEMBL database. Further investigation into this specific entry would
be required for detailed structural information.

Biological Activity
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R0O9021 (CHEMBL3237561) demonstrates a dose-dependent inhibitory effect on PknG activity.
[1][6][7] In in-vitro assays, it exhibits a half-maximal inhibitory concentration (IC50) of 4.4 + 1.1
UM.[1][2][4][6][7] Its activity is comparable to the known PknG inhibitor, AX20017, which has a
reported IC50 of 0.39 uM.[8][9] The inhibition of PknG is a key strategy in developing new anti-
tuberculosis drugs, as this kinase plays a crucial role in preventing the fusion of phagosomes
with lysosomes, thereby allowing the mycobacteria to evade degradation by the host's immune
cells.[10][11][12]

: L :

Compound Target IC50
R0O9021 (CHEMBL3237561) M. tuberculosis PknG 4.4 + 1.1 uM[L][2][41[6][7]
AX20017 (Reference Inhibitor) M. tuberculosis PknG 0.39 uMI8][9]

Experimental Protocols

PknG Kinase Activity Assay (General Overview):

The inhibitory activity of RO9021 on PknG was likely determined using a luminescence-based
assay, such as the ADP-Glo™ Kinase Assay. A generalized protocol for such an assay would

involve:

o Reaction Setup: A reaction mixture is prepared containing PknG enzyme, a suitable
substrate (such as GarA), ATP, and the test compound (RO9021) at varying concentrations.

[2]

o Kinase Reaction: The reaction is incubated to allow the kinase to phosphorylate the
substrate.

o ADP Detection: After the kinase reaction, a reagent is added to terminate the enzymatic
reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP
generated during the kinase reaction into ATP.

e Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin
reaction to produce light, and the luminescence signal, which is proportional to the ADP
concentration and thus the kinase activity, is measured.
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» |IC50 Determination: The luminescence data is plotted against the inhibitor concentration to

calculate the IC50 value.

Signaling Pathway and Experimental Workflow

Below are graphical representations of the PknG signaling pathway and a typical experimental
workflow for identifying PknG inhibitors.
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Caption: PknG's role in inhibiting phagosome-lysosome fusion.
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Caption: Workflow for identifying PknG inhibitors.

Part 2: RO9021 - A Selective SYK Inhibitor for
Autoimmune Diseases

The second molecule designated as RO9021 is a potent, ATP-competitive, and orally
bioavailable inhibitor of spleen tyrosine kinase (SYK).[13][14][15][16][17] This compound has
been investigated for its potential in treating autoimmune and inflammatory diseases.

Chemical Structure and Properties

¢ |[UPAC Name: 6-((1R,2S)-2-aminocyclohexylamino)-4-(5,6-dimethylpyridin-2-
ylamino)pyridazine-3-carboxamide[16][18]
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o CAS Number: 1446790-62-0[13][14][15]
e Molecular Formula: C18H25N70[14][15]

e Molecular Weight: 355.44 g/mol [14][15]

Biological Activity

R0O9021 is a highly selective inhibitor of SYK, with an average IC50 of 5.6 nM.[13][14][15][17] It
demonstrates high selectivity, with SYK being the only kinase significantly inhibited out of a
panel of 392 kinases at a 99% inhibition level.[14][15] This selectivity is crucial for minimizing
off-target effects.

The inhibition of SYK by RO9021 has been shown to suppress B-cell receptor (BCR) signaling,
FcyR signaling in monocytes, and FceR signaling in mast cells.[13][16] Specifically, it inhibits
the anti-IgM induced phosphorylation of downstream signaling proteins such as BTK, PLCy2,
AKT, and ERK.[14][15][17] In a functional assay measuring FceR-mediated mast cell activation
and degranulation, RO9021 exhibited an IC50 of 22.8 + 1.7 nM.[14][15][17] Furthermore, this
compound has been shown to block osteoclastogenesis in vitro and inhibit arthritis progression
in a mouse model of collagen-induced arthritis (MCIA) when administered orally.[13][16]

: L :

Target/Assay IC50 | EC50
SYK Kinase Activity 5.6 nM (average IC50)[13][14][15][17]
FceR-mediated Mast Cell Degranulation 22.8 £ 1.7 nM (IC50)[14][15][17]

Experimental Protocols

SYK Enzymatic Assay (General Overview):

The enzymatic activity of SYK and the inhibitory effect of RO9021 were likely assessed using a
radioisotope-based filter binding assay. A general protocol would be:

o Reaction Mixture: A reaction buffer is prepared containing recombinant SYK enzyme, a
specific peptide substrate, [y-33P]ATP, and varying concentrations of RO9021.
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o Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for the
transfer of the radiolabeled phosphate group from ATP to the substrate.

e Reaction Termination and Separation: The reaction is stopped, and the mixture is transferred
to a filter membrane that binds the phosphorylated substrate.

e Washing: The filter is washed to remove unincorporated [y-33P]ATP.

« Scintillation Counting: The amount of radioactivity retained on the filter, which corresponds to
the extent of substrate phosphorylation, is measured using a scintillation counter.

e IC50 Calculation: The data is analyzed to determine the concentration of RO9021 that
causes 50% inhibition of SYK activity.[18]

FceR-Mediated Mast Cell Degranulation Assay (General Overview):

This assay assesses the functional consequence of SYK inhibition on mast cell activation. A
typical protocol would involve:

o Cell Culture and Sensitization: Mast cells (e.g., RBL-2H3) are cultured and sensitized with an
IgE antibody.

« Inhibitor Treatment: The sensitized cells are pre-incubated with different concentrations of
R0O9021.

» Activation: The cells are then stimulated with an antigen that cross-links the IgE bound to the
FceR, triggering degranulation.

o Degranulation Measurement: The extent of degranulation is quantified by measuring the
release of a marker enzyme, such as 3-hexosaminidase, into the cell supernatant.

o |C50 Determination: The results are used to calculate the IC50 of RO9021 for inhibiting mast
cell degranulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SYK signaling pathway in B-cells and a general workflow
for evaluating SYK inhibitors.
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Caption: Simplified SYK signaling pathway in B-cells.
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Caption: Evaluation workflow for a SYK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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